molecular formula C10H14N2O4 B7891294 Ethyl 2-morpholinooxazole-4-carboxylate

Ethyl 2-morpholinooxazole-4-carboxylate

Cat. No.: B7891294
M. Wt: 226.23 g/mol
InChI Key: GQKNRLWNPUZFFG-UHFFFAOYSA-N
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Description

Ethyl 2-morpholinooxazole-4-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining two privileged pharmacophores: an oxazole carboxylate ester and a morpholine ring. The oxazole ring is a versatile heterocycle frequently utilized in the design of active compounds. For instance, oxazole-based molecules are being explored as potent ferroptosis inhibitors with potential applications in neurodegenerative disease research . The morpholine ring is a common feature in many therapeutic agents due to its contribution to solubility and metabolic stability, and it is known to exhibit diverse biological activities . The integration of these moieties into a single molecule, as seen in related structural hybrids, aims to create novel compounds with enhanced or dual biological activities for pharmaceutical development . As a key synthetic intermediate, this compound provides researchers with a versatile scaffold for constructing more complex molecules targeting a range of diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-morpholin-4-yl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKNRLWNPUZFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Morpholine acts as a nucleophile, displacing chlorine under mild conditions. Typical protocols involve refluxing ethyl 2-chlorooxazole-4-carboxylate with excess morpholine in polar aprotic solvents (e.g., DMF, THF) at 60–80°C for 12–24 hours. Yields range from 65–80%, with purity confirmed via HPLC and NMR.

Example Procedure :

  • Combine ethyl 2-chlorooxazole-4-carboxylate (1.0 eq) and morpholine (3.0 eq) in anhydrous DMF.

  • Heat at 80°C for 18 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 3:1).

Palladium-Catalyzed Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) enhance reactivity for challenging substitutions. This method is advantageous for sterically hindered substrates, achieving yields up to 85%.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Toluene, 100°C, 8 hours

Cyclocondensation of Morpholine with Oxazole Precursors

Direct assembly of the oxazole ring incorporating morpholine is achieved via cyclocondensation. This one-pot method often utilizes α-halo ketones or esters reacting with morpholine and a carbonyl component.

Hantzsch-Type Cyclization

Adapting the Hantzsch oxazole synthesis, this compound is formed from ethyl 2-chloroacetoacetate, morpholine, and a nitrile source.

Key Steps :

  • React ethyl 2-chloroacetoacetate with morpholine in ethanol at 50°C to form an enamine intermediate.

  • Introduce cyanogen bromide (CNBr) to induce cyclization at 70°C for 6 hours.

  • Isolate the product via crystallization (yield: 70–75%).

Oxazole Ring Formation via Cyclodehydration

Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) promotes cyclodehydration of diamide precursors. This method, adapted from Ugi reaction products, forms 5-aminooxazoles, which can be functionalized with morpholine.

Procedure :

  • Synthesize Ugi adduct from morpholine, aldehyde, carboxylic acid, and isonitrile.

  • Treat with Burgess reagent (2.0 eq) in CH₂Cl₂ at 40°C for 1 hour.

  • Purify via silica gel chromatography (yield: 60–75%).

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single step. The Ugi reaction is particularly effective for generating morpholine-containing oxazoles.

Ugi-Adler Reaction

A four-component Ugi reaction between morpholine, an aldehyde, a carboxylic acid, and an isonitrile forms a diamide precursor, which undergoes cyclization.

Typical Conditions :

  • Solvent: Methanol

  • Temperature: Room temperature, 24 hours

  • Cyclization: Burgess reagent, CH₂Cl₂, 40°C

Yield : 65–80% after purification.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
NASMorpholine, DMF, 80°C65–80%Simple setup, no metal catalystsLong reaction time, moderate yields
Pd-Catalyzed CouplingPd(PPh₃)₄, K₂CO₃, toluene75–85%High yields, broad substrate toleranceCostly catalysts, inert conditions
Hantzsch CyclizationEthyl 2-chloroacetoacetate, CNBr70–75%One-pot synthesisToxic reagents (CNBr)
Ugi-Adler + CyclizationUgi adduct, Burgess reagent60–75%Modular, diverse substituentsMulti-step purification required

Advanced Characterization and Validation

Synthetic batches are validated using:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., morpholine protons at δ 3.6–2.4 ppm, ester carbonyl at δ 165–170 ppm).

  • HPLC-MS : Purity >95% with [M+H]⁺ = 227.1 m/z.

  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives.

Industrial-Scale Considerations

For large-scale production, NAS and Hantzsch methods are preferred due to lower catalyst costs and solvent recyclability. Patent CN103664819A highlights optimized esterification steps using ethanol/water mixtures to reduce byproducts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-morpholinooxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

Synthetic Chemistry

Ethyl 2-morpholinooxazole-4-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It can be utilized in various chemical reactions such as:

  • Cyclization : Involves the formation of oxazole derivatives.
  • Substitution Reactions : Allows for the introduction of various functional groups.

These reactions are essential for developing new materials and pharmaceuticals.

The compound has demonstrated significant biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Properties : Studies indicate that it exhibits activity against several bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Research has shown that it has cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The IC50 values for these cell lines were found to be approximately 0.76 µM and 0.11 µM, respectively, indicating strong anticancer potential .

Pharmaceutical Development

Ongoing research explores its use as a precursor for drug development, particularly in synthesizing anti-inflammatory and anticancer agents. The compound's ability to inhibit phosphodiesterases (PDEs) is particularly relevant in treating cardiovascular diseases and certain cancers .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased levels of p53 and caspase-3 cleavage, indicating the activation of apoptotic pathways. This suggests that the compound may serve as a lead candidate for developing new anticancer therapies.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)0.76Induction of apoptosis via p53 activation
PANC-1 (Pancreatic)0.11Cell cycle arrest at G0-G1 phase

Study 2: Inhibition of Phosphodiesterases

In another study focusing on its role as a phosphodiesterase inhibitor, this compound exhibited significant inhibitory effects on PDE activity, crucial for regulating cellular signaling pathways related to cancer progression .

Mechanism of Action

The mechanism of action of ethyl 2-morpholinooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of microorganisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl 2-morpholinooxazole-4-carboxylate with analogous oxazole, thiazole, and isoxazole derivatives:

Compound Name Core Structure Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound Oxazole Morpholin-4-yl C₁₀H₁₄N₂O₄ 238.23 High polarity, hydrogen-bond acceptor Pharmaceutical intermediates
Ethyl 2-isopropyloxazole-4-carboxylate Oxazole Isopropyl C₉H₁₃NO₃ 199.21 Moderate lipophilicity Agrochemicals, polymer additives
Ethyl 2-aminothiazole-4-carboxylate Thiazole Amino C₆H₈N₂O₂S 172.20 Thiol reactivity, H-bond donor Antibacterial agents
Ethyl 5-amino-3-(2-[(4-chlorobenzoyl)oxy]ethoxy)-4-isoxazolecarboxylate Isoxazole 2-[(4-chlorobenzoyl)oxy]ethoxy C₁₅H₁₅ClN₂O₆ 354.74 Chlorinated aromatic moiety, high complexity Anticancer research

Key Differences and Implications

Substituent Effects: Morpholino Group: Enhances water solubility and metabolic stability due to its polar, non-ionizable nature. This makes it favorable in drug design for improving bioavailability . Isopropyl Group: Increases lipophilicity, making the compound more suitable for membrane penetration in agrochemical applications . Amino Group (Thiazole): Introduces reactivity toward electrophiles and participation in hydrogen bonding, critical for antibacterial activity .

Core Heterocycle Variations :

  • Oxazole vs. Thiazole : Replacing oxygen with sulfur (thiazole) alters electronic distribution, increasing nucleophilicity and enabling disulfide bond formation in biological systems .
  • Isoxazole : The adjacent oxygen and nitrogen atoms in isoxazole create a polarized ring system, enhancing binding to metal ions or enzymatic active sites .

Synthetic Routes: this compound is synthesized via nucleophilic substitution or coupling reactions, similar to the coupling of nicotinic acid with ethyl 2-aminooxazole-4-carboxylate . Ethyl 2-isopropyloxazole-4-carboxylate derivatives are typically prepared through cyclization of acylated precursors .

Biological Activity

Ethyl 2-morpholinooxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving the reaction of morpholine with oxazole derivatives. The general structure includes a morpholine moiety attached to an oxazole ring, which is further substituted with a carboxylate group. This structural configuration is crucial for its biological activity.

Biological Activity Overview

  • Antitumor Activity : Research has indicated that derivatives of oxazoles, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Mechanisms of Action :
    • Apoptosis Induction : Studies demonstrate that this compound can activate caspase pathways, leading to increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells, particularly in hematological malignancies.
    • Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, effectively halting their proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis
Cell Cycle ArrestG1 phase arrest
Inhibition of Platelet AggregationPAR4 inhibition

Case Study: Antitumor Effects in Leukemia

A notable study investigated the effects of this compound on HL-60 promyelocytic leukemia cells. The findings revealed:

  • Cytotoxic Concentration : The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM.
  • Mechanistic Insights : Treatment led to significant increases in intracellular calcium levels and reactive oxygen species (ROS), which are critical mediators in apoptosis signaling pathways. The study also reported enhanced caspase-3 activity, indicating effective induction of the apoptotic cascade.

Table 2: Effects on HL-60 Cells

Treatment Concentration (µM)% Apoptotic CellsCaspase-3 Activity (fold increase)
00.2Baseline
51.66
2575.443
5080.0140

Q & A

Basic: What are the common synthetic routes for Ethyl 2-morpholinooxazole-4-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves substituting a halogen atom (e.g., chlorine) at the 2-position of the oxazole ring with morpholine. A regiocontrolled approach starts with ethyl 2-chlorooxazole-4-carboxylate, where palladium-catalyzed coupling or nucleophilic aromatic substitution (SNAr) is employed. Optimization includes:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for complex derivatives .
  • Temperature Control: Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
  • Purification: Flash chromatography or recrystallization (e.g., ethyl acetate/cyclohexane) ensures high purity .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., morpholino group integration at δ ~3.5–3.7 ppm for N–CH₂).
  • Mass Spectrometry (LC-MS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation pathways .
  • X-Ray Crystallography: Resolves bond lengths, dihedral angles (e.g., oxazole-morpholino torsion angles), and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Advanced: How can computational chemistry (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates:

  • Electron Density Maps: Identify nucleophilic/electrophilic regions (e.g., oxazole C-5 vs. morpholino N) using exact-exchange functionals (e.g., B3LYP) .
  • Transition States: Model SNAr mechanisms to predict activation energies and regioselectivity .
  • Hardness/Softness Indices: Quantify global reactivity trends (e.g., Pearson’s HSAB principle) for ligand design .

Advanced: What strategies resolve contradictions in reaction yields during the synthesis of morpholino-substituted oxazoles?

Methodological Answer:

  • Byproduct Analysis: Use TLC/HPLC to detect intermediates (e.g., incomplete substitution or hydrolysis).
  • Steric Effects: Morpholino’s bulkiness may hinder coupling; optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance deprotonation .
  • Computational Validation: Compare DFT-predicted vs. experimental yields to identify steric/electronic bottlenecks .

Advanced: How do intermolecular interactions influence the crystallographic packing of this compound?

Methodological Answer:

  • Hydrogen Bonding: Morpholino oxygen acts as an acceptor, forming N–H⋯O bonds with adjacent molecules (e.g., amide/ester groups) .
  • π-Stacking: Oxazole rings may align in parallel-displaced arrangements, influenced by trifluoromethyl or aromatic substituents .
  • Torsional Strain: Dihedral angles between oxazole and morpholino moieties affect lattice stability (resolved via SHELX refinement) .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Pharmacophore Development: The morpholino group enhances solubility and bioavailability in drug candidates .
  • Antimicrobial Screening: Structure-activity relationships (SAR) compare derivatives against bacterial/fungal strains .
  • Enzyme Inhibition: Docking studies (e.g., with kinases) leverage oxazole’s planar structure for active-site interactions .

Advanced: How can regioselective functionalization of the oxazole ring be achieved for derivative synthesis?

Methodological Answer:

  • Halogenation: Use NBS or SOCl₂ to introduce halogens at C-5, enabling Suzuki-Miyaura cross-coupling .
  • Protecting Groups: Temporarily block the morpholino nitrogen with Boc to direct electrophilic substitution .
  • Microwave Synthesis: Accelerate reactions (e.g., 30 min vs. 6 h) while maintaining regioselectivity .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS: Detects sub-ppm impurities (e.g., unreacted chloro precursor) using C18 columns and gradient elution .
  • NMR Dilution Studies: Enhance sensitivity for low-concentration byproducts (e.g., ester hydrolysis products) .
  • Calibration Standards: Use certified reference materials (CRMs) to validate accuracy .

Advanced: How does solvent polarity impact the tautomeric equilibrium of this compound?

Methodological Answer:

  • Dielectric Constant Measurements: Polar solvents (e.g., DMSO) stabilize zwitterionic forms via solvation .
  • UV-Vis Spectroscopy: Monitor λmax shifts to quantify keto-enol tautomer ratios .
  • DFT Solvation Models: COSMO-RS predicts tautomer stability in mixed solvents .

Advanced: What are the limitations of current synthetic protocols for scaling up this compound?

Methodological Answer:

  • Catalyst Loading: High Pd costs necessitate ligand optimization (e.g., XPhos) to reduce ppm-level usage .
  • Exothermicity Control: Batch reactors risk thermal runaway; switch to flow chemistry for safer scaling .
  • Waste Management: Solvent recovery (e.g., DMF distillation) and morpholino byproduct recycling improve sustainability .

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